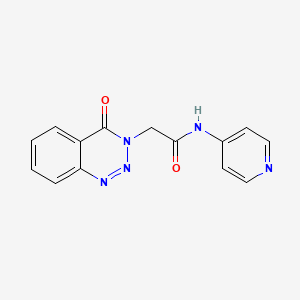

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

CAS No.:

Cat. No.: VC9749332

Molecular Formula: C14H11N5O2

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N5O2 |

|---|---|

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-4-ylacetamide |

| Standard InChI | InChI=1S/C14H11N5O2/c20-13(16-10-5-7-15-8-6-10)9-19-14(21)11-3-1-2-4-12(11)17-18-19/h1-8H,9H2,(H,15,16,20) |

| Standard InChI Key | VEMYLQNGAJUUQP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=NC=C3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=NC=C3 |

Introduction

Molecular Formula and Weight

Although specific data for this compound is not available, similar compounds like N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide have a molecular formula of C9H8N4O2 and a molecular weight of approximately 204.19 g/mol . The addition of a pyridine ring would increase the molecular weight and complexity.

Synthesis and Preparation

The synthesis of such compounds typically involves condensation reactions between the benzotriazine core and the pyridine-containing acetamide. Reagents like coupling agents (e.g., TBTU) might be used to facilitate these reactions .

Biological Activity and Potential Applications

While specific biological data for 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is lacking, similar compounds have shown potential in various biological applications:

-

Antimicrobial and Antiprotozoal Activities: Compounds with benzimidazole and benzotriazine cores have been explored for their antiprotozoal properties .

-

Anticancer Activity: The presence of aromatic rings and potential for bioisosterism could make this compound interesting for anticancer research, similar to other heterocyclic compounds .

Research Findings and Future Directions

Given the lack of direct research on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. The combination of benzotriazine and pyridine rings offers a promising scaffold for drug discovery, particularly in areas where heterocyclic compounds have shown efficacy.

Data Table: Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | C9H8N4O2 | 204.19 | Potential antimicrobial |

| N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine | C15H18N4O4S | 350.4 | Unknown |

| N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C19H18N4O3 | 350.38 | Unknown |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume